N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Novel Compounds
Biological Activities of Arylazothiazole Disperse Dyes : A study by Khalifa et al. (2015) detailed the synthesis of novel aryl monoazo organic compounds with heterocyclic structures similar to the one you're interested in. These compounds showed high efficiency in in vitro screenings for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This research suggests potential applications in creating sterile or biologically active fabrics for medical and industrial use (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial Activity of Pyridazine Derivatives : El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines with potential antimicrobial activity. This illustrates the interest in pyridazine derivatives for developing new antimicrobial agents, which could be relevant to your compound's research applications (El-Mariah, Hosny, & Deeb, 2006).
PET Agents for Alzheimer’s Disease : Research on carbon-11-labeled isonicotinamides, including compounds with structures related to cyclopropanecarboxamide, was conducted by Gao, Wang, and Zheng (2017). These compounds were investigated as potential PET imaging agents for the GSK-3 enzyme in Alzheimer's disease, indicating a research avenue for neurodegenerative disease diagnostics (Gao, Wang, & Zheng, 2017).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of “N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” would depend on its specific targets. Thiazole derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Thiazole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects, including reducing inflammation, relieving pain, inhibiting microbial growth, and killing tumor cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the solubility of the compound in water and organic solvents can affect its bioavailability .
properties
IUPAC Name |
N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-10-9-25-16(17-10)19-13(22)3-2-8-24-14-7-6-12(20-21-14)18-15(23)11-4-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,17,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSYDHXSSMZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide |
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